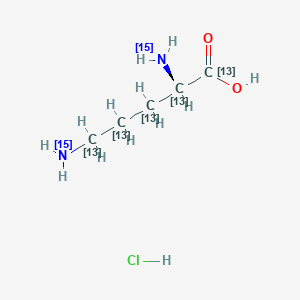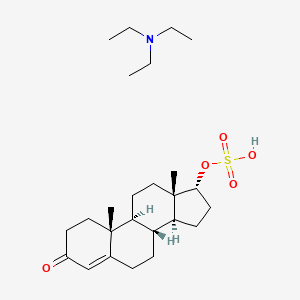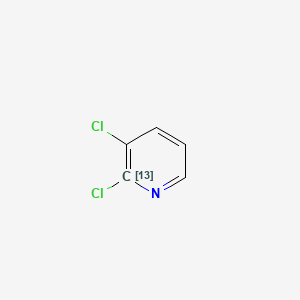![molecular formula C8H5NO B584839 2,6-Methanopyrano[3,2-b]pyrrole(9CI) CAS No. 143622-29-1](/img/new.no-structure.jpg)
2,6-Methanopyrano[3,2-b]pyrrole(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Methanopyrano[3,2-b]pyrrole(9CI) is a heterocyclic compound with the molecular formula C8H5NO and a molecular weight of 131.13 g/mol . This compound features a fused ring system consisting of a pyrrole ring and a methanopyrano ring, which imparts unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Methanopyrano[3,2-b]pyrrole(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrole derivative with a suitable methanopyrano precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 2,6-Methanopyrano[3,2-b]pyrrole(9CI) may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,6-Methanopyrano[3,2-b]pyrrole(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole or methanopyrano rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), acylating agents (e.g., acetyl chloride).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or additional hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing original ones.
科学的研究の応用
2,6-Methanopyrano[3,2-b]pyrrole(9CI) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,6-Methanopyrano[3,2-b]pyrrole(9CI) involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
2,5-Dimethylpyrrole: A pyrrole derivative with two methyl groups at positions 2 and 5.
3,4-Dihydro-2H-pyran: A methanopyrano compound with a different ring structure.
Indole: A heterocyclic compound with a fused benzene and pyrrole ring system.
Uniqueness
2,6-Methanopyrano[3,2-b]pyrrole(9CI) is unique due to its fused ring system, which imparts distinct chemical properties and reactivity compared to other similar compounds
特性
CAS番号 |
143622-29-1 |
|---|---|
分子式 |
C8H5NO |
分子量 |
131.13 g/mol |
IUPAC名 |
4-oxa-9-azatricyclo[4.3.1.03,8]deca-1(9),2,5,7-tetraene |
InChI |
InChI=1S/C8H5NO/c1-5-2-7-8(10-4-5)3-6(1)9-7/h2-4H,1H2 |
InChIキー |
HPHIDANYNGKHKX-UHFFFAOYSA-N |
SMILES |
C1C2=COC3=CC1=NC3=C2 |
正規SMILES |
C1C2=COC3=CC1=NC3=C2 |
同義語 |
2,6-Methanopyrano[3,2-b]pyrrole(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


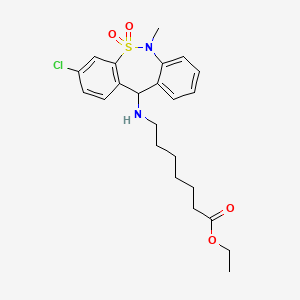
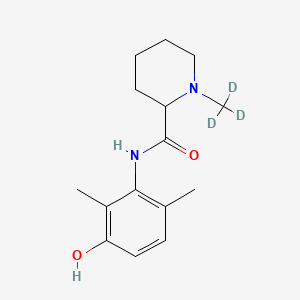
![7-[(3-Chloro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11(6H)-ylidene)amino]heptanoic Acid](/img/structure/B584759.png)
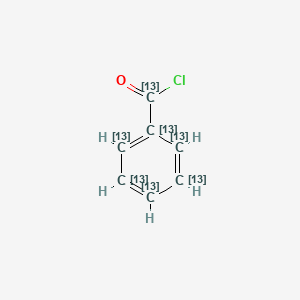
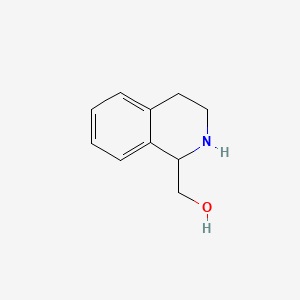
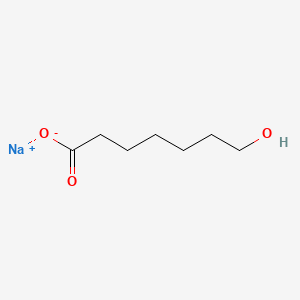
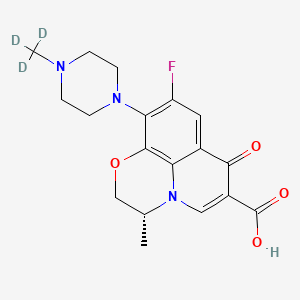
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentoxy]oxane-2-carboxylic acid](/img/structure/B584769.png)
